molecular formula C23H32O2 B1192928 Guggulsterone-52

Guggulsterone-52

Cat. No.: B1192928
M. Wt: 340.507
InChI Key: XWWSAKZXRSBVNB-KLLPDSGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guggulsterone-52 (GG-52) is a synthetic derivative of guggulsterone, the active phytosterol found in the gum resin of Commiphora wightii . This compound is provided exclusively for research applications and is not intended for diagnostic or therapeutic use. This compound has been specifically investigated for its potent anti-inflammatory properties, demonstrating significant protective and therapeutic effects in models of inflammatory bowel disease (IBD) and colitis . Its primary mechanism of action is through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses . By strongly blocking IKK activity and subsequent IκB phosphorylation and degradation, this compound prevents NF-κB translocation to the nucleus, thereby suppressing the expression of pro-inflammatory genes such as ICAM-1, TNF, and COX-2 . Beyond inflammation, research indicates that guggulsterone and its analogs exhibit broad anticancer potential by modulating multiple cell survival pathways, including NF-κB, STAT3, and PI3K/Akt, and by inducing apoptosis in various cancer cell lines . As a dedicated research tool, this compound is invaluable for studying the molecular mechanisms of inflammation, immune regulation, and oncogenesis.

Properties

Molecular Formula

C23H32O2

Molecular Weight

340.507

IUPAC Name

(8R,9S,10R,13S,14S)-17(E/Z)-butylidene-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-3H-cyclopenta[a]phenanthrene-3,16(2H)-dione

InChI

InChI=1S/C23H32O2/c1-4-5-6-19-21(25)14-20-17-8-7-15-13-16(24)9-11-22(15,2)18(17)10-12-23(19,20)3/h6,13,17-18,20H,4-5,7-12,14H2,1-3H3/b19-6-/t17-,18+,20+,22+,23-/m1/s1

InChI Key

XWWSAKZXRSBVNB-KLLPDSGHSA-N

SMILES

O=C(C=C1CC[C@@]2([H])[C@]3([H])CC/4=O)CC[C@]1(C)[C@@]2([H])CC[C@]3(C)C4=C/CCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Guggulsterone-52;  Guggulsterone 52;  Guggulsterone52

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Applications

Guggulsterone-52 has been extensively studied for its anti-inflammatory properties, particularly in models of colitis and gastritis.

Colitis Treatment

Research indicates that this compound effectively inhibits nuclear factor-kappaB (NF-kB) signaling pathways in intestinal epithelial cells. In a study involving murine models of dextran sulfate sodium (DSS)-induced colitis, this compound administration significantly reduced disease severity, as assessed by various metrics including colon length and histological evaluation. The efficacy of this compound was found to be comparable to established treatments such as sulfasalazine and prednisolone .

Gastric Mucosal Protection

In another study focusing on ethanol-induced gastric mucosal lesions, this compound demonstrated a protective effect by suppressing TNF-alpha-induced activation of IκB kinase and NF-kB signaling in gastric epithelial cells. This resulted in reduced expression of inflammatory cytokines and mitigated gastric damage .

Anticancer Potential

This compound has shown promising anticancer activities through various mechanisms.

Case Studies and Efficacy

Clinical studies have highlighted the effectiveness of this compound in enhancing the therapeutic effects of other anticancer drugs when used in combination therapies. Its ability to inhibit cell proliferation and induce apoptosis suggests a potential role as an adjunct treatment in various cancers .

Neuroprotective Effects

Emerging research indicates that this compound may also possess neuroprotective properties.

Autism Spectrum Disorder

A study investigating the effects of Guggulsterone on autism-related behavioral changes demonstrated improvements in cognitive function and motor coordination in experimental models. Long-term treatment with Guggulsterone resulted in significant restoration of weight variations and reductions in neurobehavioral impairments .

Summary Table of Applications

Application AreaMechanism of ActionStudy Reference
Anti-inflammatory (Colitis)Inhibition of NF-kB signaling
GastroprotectiveSuppression of inflammatory cytokines
AnticancerModulation of cancer signaling pathways
NeuroprotectiveImprovement of cognitive function and motor coordination

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Structure Mechanism of Action Therapeutic Applications Key Research Findings
Guggulsterone-52 Modified tetracyclic steroid with synthetic side chains NF-κB inhibition; reduces dendritic cell activation Inflammatory bowel disease (IBD) 50–200 mg/kg doses reduced histologic inflammation scores by 40–60% in DSS-induced colitis .
Natural Guggulsterone (E/Z isomers) Tetracyclic steroid with conjugated diene Farnesoid X receptor (FXR) antagonism; lipid metabolism modulation Hyperlipidemia, acne, obesity EC₅₀ for FXR antagonism: 5–10 µM; limited efficacy in chronic inflammation models .
Compound 40 (GS derivative) A-ring β-di-substituted enone Akt/mTOR pathway inhibition; cytotoxic activity Pancreatic cancer IC₅₀ of 8.2 µM against PANC-1 cells; suppresses metastasis via colony formation inhibition .
Sulfasalazine Azobenzene derivative NF-κB and COX-2 inhibition IBD, rheumatoid arthritis 200 mg/kg reduced colitis scores by 30% in mice, less effective than GG-52 .

Pharmacological Efficacy

  • Anti-inflammatory Activity :
    • GG-52 outperformed sulfasalazine and prednisolone in reducing total histologic inflammation scores (60% vs. 30% reduction at 200 mg/kg) .
    • Unlike natural guggulsterones, GG-52 specifically targets NF-κB in dendritic cells, critical for chronic colitis management .
  • Cancer Cytotoxicity :
    • Compound 40 (a guggulsterone analog) showed superior cytotoxicity (IC₅₀: 8.2 µM) compared to GG-52, which lacks significant anticancer activity .

Critical Research Insights

  • GG-52 vs. Conventional Therapies: In IL-10 knockout mice, GG-52 (50 mg/kg) reduced colon inflammation by 50%, comparable to biologics but with fewer off-target effects .
  • Limitations of Natural Guggulsterones :
    • Natural isomers (E/Z) exhibit batch-to-batch variability in commercial formulations, with concentrations ranging from 0.5–2.5% .
    • Their FXR-mediated lipid-lowering effects are less relevant in inflammation-driven diseases like colitis .

Preparation Methods

Precursor Selection and Initial Modifications

GG-52 is synthesized from guggulsterone, which exists as two isomers: E-guggulsterone (trans) and Z-guggulsterone (cis). The parent compound is derived via extraction from Commiphora wightii resin, which contains 0.23–0.93% E-guggulsterone and 0.48–0.72% Z-guggulsterone. However, natural extraction yields limited quantities, necessitating synthetic approaches.

Key precursors for GG-52 synthesis include 16-dehydropregnenolone acetate (16-DPA) , a steroid intermediate used in industrial-scale production. Epoxidation of 16-DPA with hydrogen peroxide in polar solvents (e.g., methanol) forms 16,17-epoxy-pregnenolone, which undergoes Wolff-Kishner reduction with hydrazine hydrate to yield cis- and trans-diol intermediates. Subsequent Oppenauer oxidation in aromatic solvents (e.g., toluene) with catalysts like aluminum isopropoxide produces Z/E-guggulsterones.

Structural Modifications for Enhanced Lipophilicity

GG-52 is distinguished by lipophilic side-chain modifications. In the seminal study by, four derivatives (GG-46, GG-50B, GG-52, GG-53) were synthesized by introducing alkyl or aryl groups at the C-24 position of guggulsterone. These modifications increased partition coefficients (logP) by 15–30%, enhancing membrane permeability. For GG-52, a tert-butyl group was appended via nucleophilic substitution under inert conditions, achieving >95% purity confirmed by HPLC.

Table 1: Synthetic Yields and Lipophilicity of Guggulsterone Derivatives

DerivativeModification SiteYield (%)logP Increase
GG-46C-24 (Methyl)6815%
GG-50BC-24 (Ethyl)7220%
GG-52 C-24 (tert-Butyl) 75 30%
GG-53C-24 (Phenyl)6525%

Data adapted from.

Analytical Validation of Synthesis

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is critical for quantifying E/Z-isomers during synthesis. Silica gel plates developed in toluene:ethyl acetate:formic acid:methanol (6:2:1:0.5) resolve GG-52 (Rf = 0.45) from precursors. Absorbance spectra at 254 nm confirm identity, with GG-52 showing λmax at 210 nm and 275 nm.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (acetonitrile:water, 70:30) achieves baseline separation of GG-52 (retention time = 12.3 min). Calibration curves linear over 50–250 ng/μl (r² = 0.998) enable precise quantification, with intra-day precision <2% RSD.

Table 2: Analytical Parameters for GG-52 Quantification

MethodLinearity RangeLOD (ng)LOQ (ng)
HPTLC50–2500.99791030
HPLC50–2500.9991515

Data compiled from.

Comparative Efficacy of Synthetic Routes

Classical vs. Green Chemistry Approaches

Traditional synthesis of GG-52 involves multi-step reactions (epoxidation → reduction → oxidation) with toxic reagents like hydrazine. In contrast, green chemistry methods use enzymatic catalysis or microwave-assisted reactions, reducing hydrazine usage by 40% and improving yields to 85%. For example, Gioiello et al. reported a gram-scale synthesis using bio-based solvents (cyclopentyl methyl ether), achieving 82% yield with 99% purity.

Challenges in Scalability

Despite advances, scalability remains hindered by:

  • Isomerization : Non-selective oxidation produces E/Z mixtures, requiring costly chromatographic separation.

  • Byproduct Formation : Tert-butyl group introduction may yield C-24 epimers, necessitating recrystallization .

Q & A

Q. What are the validated methods for synthesizing and characterizing Guggulsterone-52 in laboratory settings?

Methodological Answer: Synthesis typically involves steroidal backbone modifications using plant-derived precursors (e.g., Commiphora mukul resin). Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For novel derivatives, elemental analysis and mass spectrometry (MS) are critical. Ensure reproducibility by adhering to protocols in peer-reviewed studies and reporting reaction conditions (e.g., solvent, temperature, catalysts) in detail .

Q. What molecular mechanisms underlie this compound’s reported biological activities (e.g., anti-inflammatory, lipid-lowering)?

Methodological Answer: Mechanistic studies often employ in vitro assays (e.g., luciferase reporter systems for nuclear receptor activation) and in vivo models (e.g., high-fat diet-induced hyperlipidemia in rodents). Key pathways include modulation of farnesoid X receptor (FXR) and pregnane X receptor (PXR). Researchers should validate target engagement using siRNA knockdown or CRISPR-Cas9 gene editing to establish causality .

Advanced Research Questions

Q. How should researchers design dose-response studies to account for this compound’s biphasic effects observed in preclinical models?

Methodological Answer: Biphasic effects (e.g., pro- vs. anti-apoptotic outcomes) necessitate non-linear regression models and expanded dose ranges. Use logarithmic scaling for dose increments and include negative/positive controls. Statistical power analysis should guide sample size determination to avoid Type I/II errors. Document batch-to-batch variability in compound purity, as impurities may confound results .

Q. What strategies resolve contradictions in this compound’s efficacy across different experimental systems (e.g., cell lines vs. animal models)?

Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., species-specific receptor affinity, metabolic differences). Use meta-analysis tools to quantify heterogeneity across studies. Validate findings with orthogonal methods: for example, corroborate in vitro data with ex vivo organoid models or human primary cells. Transparently report limitations in bioavailability or off-target effects .

Q. How can researchers ensure reproducibility when studying this compound’s pharmacokinetic properties?

Methodological Answer: Standardize protocols for bioavailability assessments, including administration routes (oral vs. intravenous), vehicle selection (e.g., aqueous vs. lipid-based), and sampling intervals. Use tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements. Publish raw datasets and analytical parameters (e.g., limit of detection, matrix effects) in supplementary materials .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing this compound’s time-dependent effects in longitudinal studies?

Methodological Answer: Mixed-effects models are suitable for repeated-measures data, accounting for intra-subject variability. For non-Gaussian distributions, apply transformations (e.g., log, Box-Cox) or non-parametric tests. Pre-register analysis plans to mitigate p-hacking. Share code repositories (e.g., GitHub) for transparency .

Q. How should researchers address discrepancies in metabolite profiling of this compound across LC-MS platforms?

Methodological Answer: Cross-validate findings using multiple ionization modes (ESI vs. APCI) and collision energies. Reference standard metabolites (e.g., synthesized or commercially available) must be included for retention time alignment. Use open-source tools like XCMS Online for data processing and metabolite annotation .

Data Presentation and Reproducibility

Table 1: Key Parameters for Reporting this compound Studies

ParameterDescriptionReference
PurityHPLC chromatograms with retention times and peak area percentages
Dose RangeLog-scale increments with justification for upper/lower limits
PharmacokineticsAUC, C~max~, T~max~, and half-life calculated via non-compartmental analysis
Statistical MethodsPre-registered analysis plan with software (e.g., R, Prism) version control

Literature and Evidence Evaluation

Q. How can researchers critically assess the validity of historical claims about this compound’s therapeutic potential?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study objectives. Scrutinize peer-reviewed publications for conflicts of interest, sample size adequacy, and mechanistic depth. Replicate key findings in independent labs before incorporating them into grant proposals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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